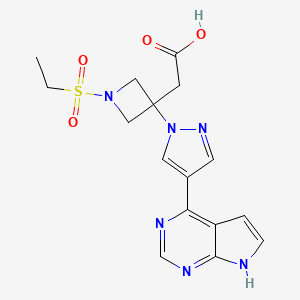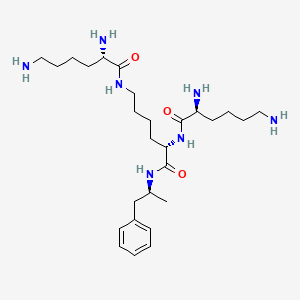
2-Methylthiomethylenethio-N6-isopentenyl-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiomethylenethio-N6-isopentenyl-adenosine is a modified nucleoside found in RNA. It is known for its unique structure, which includes a thioacetal group. This compound is a derivative of adenosine and plays a significant role in various biological processes, particularly in the modification of transfer RNA (tRNA) in mitochondria .
Preparation Methods
The synthesis of 2-Methylthiomethylenethio-N6-isopentenyl-adenosine involves several steps. It is biosynthetically derived from N6-isopentenyladenosine by the action of the radical-SAM enzyme MiaB. This enzyme performs thiomethylation, forming this compound from N6-isopentenyladenosine in a two-step process. The first step involves the formation of a methylthio group, and the second step involves the formation of a thioacetal group .
Chemical Reactions Analysis
2-Methylthiomethylenethio-N6-isopentenyl-adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Scientific Research Applications
2-Methylthiomethylenethio-N6-isopentenyl-adenosine has several scientific research applications. In chemistry, it is used as a model compound to study thioacetal formation and reactivity. In biology, it is studied for its role in tRNA modification and its impact on mitochondrial translation and energy metabolism. In medicine, it is investigated for its potential therapeutic applications, particularly in cancer research, where it has been shown to regulate the maintenance of glioma-initiating cells . In industry, it is used in the development of new RNA-based technologies and therapeutics .
Mechanism of Action
The mechanism of action of 2-Methylthiomethylenethio-N6-isopentenyl-adenosine involves its incorporation into tRNA, where it plays a crucial role in the modification of the anticodon loop. This modification enhances the stability and function of tRNA, promoting efficient protein translation. The molecular targets of this compound include various enzymes involved in tRNA modification, such as the radical-SAM enzyme MiaB .
Comparison with Similar Compounds
2-Methylthiomethylenethio-N6-isopentenyl-adenosine is unique due to its thioacetal structure, which is rare in natural products. Similar compounds include N6-isopentenyladenosine and 2-methylthio-N6-isopentenyladenosine. While these compounds share some structural similarities, this compound is distinguished by its additional thioacetal group, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C17H25N5O4S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-(methylsulfanylmethylsulfanyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H25N5O4S2/c1-9(2)4-5-18-14-11-15(21-17(20-14)28-8-27-3)22(7-19-11)16-13(25)12(24)10(6-23)26-16/h4,7,10,12-13,16,23-25H,5-6,8H2,1-3H3,(H,18,20,21)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
NFWRNKCNTZDCAI-XNIJJKJLSA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC(=N1)SCSC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)SCSC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)

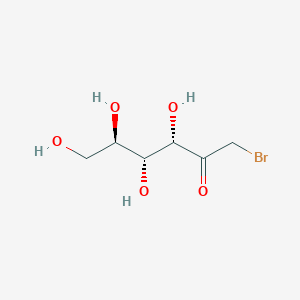

![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)
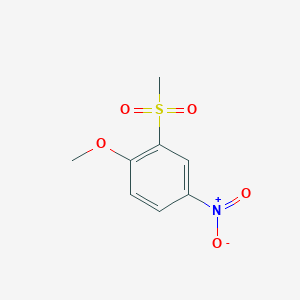


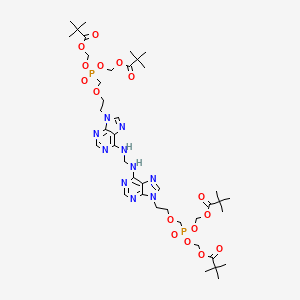
![7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione](/img/structure/B13425049.png)
